molecular formula C11H14N2O B11909818 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B11909818
M. Wt: 190.24 g/mol
InChI Key: XQGMBADQWOUSEX-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features an isoquinoline core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a dihydroisoquinolinone moiety makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include a ketone, formaldehyde, and an amine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at room temperature. The general reaction scheme is as follows:

    Starting Materials: 2-methyl-3,4-dihydroisoquinolin-1(2H)-one, formaldehyde, and an amine.

    Reaction Conditions: The reaction mixture is stirred at room temperature in the presence of an acid catalyst.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the isoquinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Aminocoumarins: These compounds also contain an aminomethyl group and exhibit similar reactivity.

    2,6-Dihydroxynaphthalene Derivatives: These compounds share structural similarities and undergo similar Mannich reactions.

    7-Hydroxycoumarin Derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.

Uniqueness

7-(Aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and potential biological activities. Its isoquinoline core structure also distinguishes it from other similar compounds, providing unique opportunities for drug design and synthesis.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-(aminomethyl)-2-methyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C11H14N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5,7,12H2,1H3

InChI Key

XQGMBADQWOUSEX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)CN

Origin of Product

United States

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